molecular formula C3H7BO2 B032976 Prop-1-en-2-ylboronic Acid CAS No. 14559-87-6

Prop-1-en-2-ylboronic Acid

Cat. No.: B032976
CAS No.: 14559-87-6
M. Wt: 85.9 g/mol
InChI Key: WCONKKYQBKPMNZ-UHFFFAOYSA-N
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Description

Prop-1-en-2-ylboronic acid, also known as isopropenylboronic acid, is an organoboron compound with the molecular formula C3H7BO2. It is a boronic acid derivative characterized by the presence of a vinyl group attached to the boron atom. This compound is of significant interest in organic synthesis due to its reactivity and versatility in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-1-en-2-ylboronic acid can be synthesized through various methods. One common approach involves the hydroboration of propyne using borane-dimethyl sulfide complex, followed by oxidation with hydrogen peroxide. The reaction conditions typically require an inert atmosphere and low temperatures to prevent decomposition of the boronic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. One such method includes the catalytic hydroboration of propyne using a boron-containing catalyst, followed by purification through crystallization or distillation. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-1-en-2-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can be reduced to form alkanes or alkenes.

    Substitution: The vinyl group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include alcohols, ketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Prop-1-en-2-ylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

    Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: this compound is employed in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which prop-1-en-2-ylboronic acid exerts its effects involves the formation of boron-oxygen or boron-carbon bonds. These interactions can modulate the activity of enzymes or other biological targets. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which allows it to form stable complexes with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Contains a phenyl group instead of a vinyl group.

    Methylboronic acid: Contains a methyl group instead of a vinyl group.

    Vinylboronic acid: Similar structure but lacks the additional methyl group.

Uniqueness

Prop-1-en-2-ylboronic acid is unique due to its vinyl group, which imparts distinct reactivity and allows for the formation of various substituted derivatives. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.

Biological Activity

Prop-1-en-2-ylboronic acid is a boron-containing compound that has garnered interest in various fields of medicinal chemistry due to its unique structural properties and biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, particularly proteins involved in signaling pathways. The compound's boron atom allows it to form stable complexes with hydroxyl groups on target proteins, influencing their function. This mechanism is critical in modulating various biological processes, including:

  • Enzyme Inhibition : this compound acts as an inhibitor for several enzymes, particularly proteases and kinases. Its ability to bind covalently to serine or cysteine residues in the active sites of these enzymes can lead to significant changes in their activity.
  • Cell Signaling Modulation : The compound has been shown to affect cellular signaling pathways by inhibiting kinases such as TBK1 and IKKε, which are involved in inflammatory responses and metabolic regulation .

Biological Activity Overview

Recent studies have highlighted the diverse biological activities associated with this compound. Below is a summary of its key activities:

Biological Activity Description Reference
Anticancer Properties Inhibits cancer cell proliferation by targeting specific kinases involved in cell cycle regulation . ,
Anti-inflammatory Effects Modulates inflammatory responses through inhibition of TBK1 and IKKε, leading to reduced cytokine production . ,
Metabolic Regulation Enhances insulin sensitivity and reduces glucose production in adipocytes .
Antimicrobial Activity Exhibits potential antifungal and antibacterial properties by disrupting microbial cell functions .

Case Studies

Several case studies have demonstrated the efficacy of this compound in various biological contexts:

  • Cancer Treatment : In a study investigating boron compounds for cancer therapy, this compound was shown to significantly inhibit the growth of breast cancer cells by targeting key signaling pathways involved in tumor progression. The compound's ability to induce apoptosis was linked to its interaction with specific kinases that regulate cell survival .
  • Diabetes Management : Research on metabolic diseases indicated that this compound improved insulin sensitivity in animal models of obesity. The compound facilitated increased secretion of IL-6 from adipocytes, which is associated with improved metabolic outcomes .
  • Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of boron compounds highlighted that this compound exhibited significant activity against various fungal strains. The mechanism was attributed to its ability to disrupt cell wall synthesis and function .

Properties

IUPAC Name

prop-1-en-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCONKKYQBKPMNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(=C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90445901
Record name Prop-1-en-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14559-87-6
Record name Prop-1-en-2-ylboronic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90445901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (prop-1-en-2-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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